Leucettamidine

Description

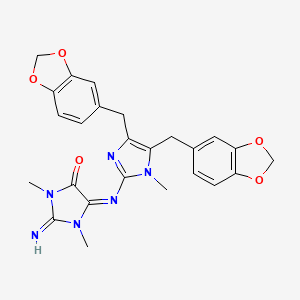

Structure

3D Structure

Properties

Molecular Formula |

C25H24N6O5 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

(5E)-5-[4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-yl]imino-2-imino-1,3-dimethylimidazolidin-4-one |

InChI |

InChI=1S/C25H24N6O5/c1-29-17(9-15-5-7-19-21(11-15)36-13-34-19)16(8-14-4-6-18-20(10-14)35-12-33-18)27-25(29)28-22-23(32)31(3)24(26)30(22)2/h4-7,10-11,26H,8-9,12-13H2,1-3H3/b26-24?,28-22+ |

InChI Key |

RZKRATQHPLTYSI-GQZUJQTPSA-N |

Isomeric SMILES |

CN1C(=C(N=C1/N=C/2\C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |

Canonical SMILES |

CN1C(=C(N=C1N=C2C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |

Origin of Product |

United States |

Isolation and Natural Occurrence of Leucettamidine

Identification of Leucettamidine from Leucetta Species

This compound was first isolated and identified from a marine sponge belonging to the genus Leucetta. This genus is known for producing a variety of imidazole (B134444) alkaloids, making it a significant source for natural product discovery.

Specific Marine Sponge Sources

This compound was initially isolated in 1993 from the calcareous sponge Leucetta microraphis, collected from the waters of Palau vulcanchem.comebin.pubnih.govvdoc.pubarchive.org. Subsequent investigations have also reported the isolation of related imidazole alkaloids from other species within the Leucetta genus, such as Leucetta chagosensis researchgate.netnih.govresearchgate.netresearchgate.net. While this compound itself is specifically linked to L. microraphis, the broader genus is a recognized source of structurally diverse imidazole alkaloids ird.frresearchgate.net.

Co-occurrence with Related Imidazole Alkaloids

Within the Leucetta sponges, this compound is often found alongside other imidazole alkaloids. Notably, it has been isolated with leucettamines A and B from Leucetta microraphis nih.govarchive.orgresearchgate.netresearchgate.netuniv-tiaret.dz. These related compounds share the 2-aminoimidazolone scaffold, indicating a common biosynthetic origin or pathway within these marine organisms. Other imidazole alkaloids reported from Leucetta species include naamidines, isonaamidines, naamines, and clathridines, underscoring the richness of this genus in producing this class of compounds researchgate.netnih.govresearchgate.netird.frresearchgate.net.

Chemical Synthesis of the this compound Core Structure and Related Imidazole Alkaloids

The synthesis of leucettamidines and their congeners, a class of marine alkaloids characterized by a substituted 2-aminoimidazolin-4-one core, has been an area of significant interest for synthetic chemists. The structural complexity and biological activity of these natural products have driven the development of various synthetic strategies, from foundational routes to more advanced and efficient methodologies.

Pioneering Synthetic Routes to the 2-Aminoimidazolin-4-one Scaffold

The 2-aminoimidazolin-4-one scaffold is the central structural motif of this compound. Early synthetic efforts focused on the construction of this heterocyclic core. One of the foundational methods involves the condensation of an α-amino amide with an orthoester. This reaction, typically requiring acid or heat for activation, proceeds through the in situ formation of an α-imino amide, which then cyclizes to form the imidazol-4-one ring.

Another pioneering approach utilizes α-amino nitriles as starting materials. In this method, the amine is first acylated to form an amide. Subsequent oxidation of the nitrile group, often with hydrogen peroxide, leads to a diamide (B1670390) intermediate that readily cyclizes to the desired 2-aminoimidazolin-4-one scaffold.

A straightforward and early-reported synthesis of the parent 2-amino-1,5-dihydro-4H-imidazol-4-one involves the reaction of guanidine (B92328) with an aqueous solution of glyoxal, followed by heating in the presence of hydrochloric acid to induce cyclization. This method provides a direct route to the fundamental core structure. The general transformation from a diamide to an imidazol-4-one is a common feature in several of these early synthetic preparations.

These initial routes, while successful in establishing the fundamental chemistry for the synthesis of the 2-aminoimidazolin-4-one core, often involved harsh reaction conditions and offered limited control over substitution patterns, paving the way for the development of more sophisticated and versatile methodologies.

Advanced Methodologies for this compound Skeletal Construction

Building upon the foundational routes, medicinal and synthetic chemists have developed more advanced and efficient strategies for the construction of the this compound skeleton and its analogs. These methodologies offer improvements in terms of yield, selectivity, and applicability to a wider range of substituted derivatives.

The strained four-membered ring of β-lactams, or 2-azetidinones, makes them versatile intermediates for the synthesis of other heterocyclic systems. While not a direct route to this compound itself, the chemistry of β-lactams provides a conceptual framework for ring expansion and rearrangement reactions that could potentially be adapted for the synthesis of the 2-aminoimidazolin-4-one core. The "β-lactam synthon method" has been widely used for the synthesis of various nitrogen-containing heterocycles. This approach involves the ring-opening of a suitably functionalized β-lactam followed by recyclization to a different heterocyclic system. Although specific examples of β-lactam rearrangement leading directly to the this compound scaffold are not prominent in the literature, the principles of using strained rings as synthetic precursors represent an advanced strategic approach in heterocyclic chemistry.

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. For the synthesis of the imidazole core of this compound, tandem annulation processes have been explored. One such strategy involves an electrochemical oxidation-induced intramolecular annulation. This method allows for the participation of amines, alkynes, and azides in a tandem Michael addition/azide/cycloamine reaction to furnish a variety of substituted imidazoles under transition metal- and peroxide-free conditions. Another approach involves a [3+2] annulation of active methylene (B1212753) isocyanides with ketenimines, mediated by a base, to regioselectively form the imidazole ring. These tandem processes provide rapid access to the core structure with the potential for introducing diverse substituents.

To enhance reaction rates, improve yields, and move towards more environmentally benign synthetic protocols, microwave-assisted and solvent-free methods have been applied to the synthesis of the 2-aminoimidazolin-4-one scaffold and related structures. Microwave irradiation has been shown to significantly accelerate the synthesis of 2-substituted 2-imidazolines, often leading to higher yields in shorter reaction times compared to conventional heating. For instance, the synthesis of a new class of Leucettamine B analogs was achieved through a Knoevenagel condensation using a microwave reactor.

Solvent-free synthesis is another green chemistry approach that has been successfully employed. The synthesis of imidazolines and benzimidazoles has been efficiently achieved in high yields by the treatment of 1,2-diamines with aldehydes under solvent-free conditions, using potassium ferrocyanide as a catalyst. These methods not only offer practical advantages in terms of speed and efficiency but also align with the principles of sustainable chemistry by reducing energy consumption and solvent waste.

| Methodology | Key Features | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Rapid reaction times, increased yields, improved purity of products. |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent. | Reduced environmental impact, simplified work-up procedures, potential for cost savings. |

The development of stereoselective methods for the synthesis of imidazolone (B8795221) derivatives is crucial for accessing specific stereoisomers of this compound and its analogs, which may exhibit different biological activities. While the core of this compound is achiral, the introduction of stereocenters in the side chains necessitates stereocontrolled synthetic strategies. Asymmetric synthesis of β-lactams, often achieved through Staudinger ketene-imine [2+2] cycloaddition with chiral auxiliaries or chiral ester enolate-imine cyclocondensation, provides a well-established precedent for controlling stereochemistry in the formation of four-membered rings. Although not directly applied to the five-membered imidazolinone ring of this compound in the reviewed literature, these principles of asymmetric induction are transferable to the synthesis of chiral building blocks for the construction of more complex, stereochemically defined this compound congeners. The development of catalytic asymmetric methods for the synthesis of the imidazolone core itself remains an area of ongoing research.

Analog Design and Synthesis Strategies of this compound Derivatives

The marine sponge alkaloid Leucettamine B serves as a foundational scaffold for a significant class of protein kinase inhibitors. Through strategic synthetic modifications, researchers have developed extensive libraries of analogs, broadly categorized as Leucettines and the second-generation Leucettinibs, to probe and enhance their therapeutic potential, particularly as inhibitors of DYRK (dual-specificity tyrosine-regulated kinase) and CLK (cdc2-like kinase) families.

Rational Design of Leucettine and Leucettinibs Analogs

The journey from the natural product Leucettamine B to potent and selective kinase inhibitors has been guided by a rational design approach. Initial screening identified Leucettamine B as an inhibitor of certain protein kinases, which spurred the development of analogs to improve its potency and selectivity. researchgate.net This led to the creation of "Leucettines," a family of compounds based on the 2-aminoimidazolin-4-one core of the parent molecule. pugetsound.eduedelris.comnih.gov

The primary goal in the rational design of these analogs was the targeted inhibition of kinases like DYRK1A, which are implicated in neurodegenerative conditions such as Alzheimer's disease and Down syndrome. researchgate.netpugetsound.edu The development of the second-generation "Leucettinibs" was a further refinement of this strategy. This involved a systematic exploration of N2-substituted 2-aminoimidazolin-4-ones bearing a heteroarylmethylene group. A key step in this rational design process was the screening of 15 different heteroarylmethylenes, which identified benzothiazol-6-ylmethylene as the most potent substituent for enhancing inhibitory activity against DYRK1A. nih.govacs.org This discovery guided the synthesis of an extensive library of Leucettinib compounds with significantly improved, subnanomolar inhibitory concentrations (IC50) ranging from 0.5 to 20 nM on DYRK1A. nih.govacs.orgresearchgate.net

Further rational design included the synthesis of kinase-inactive isomers, termed "iso-Leucettinibs," to serve as negative controls in biological assays. nih.govacs.org This allows for more precise validation of the on-target effects of the active Leucettinib compounds. The design process has also been informed by co-crystallization studies of lead compounds with target kinases, providing structural insights that guide further optimization. acs.orgru.nl

Modular Synthesis Approaches for Structural Diversity

The generation of large, diverse libraries of Leucettamine B analogs has been facilitated by modular synthesis strategies. This approach allows for the systematic combination of different chemical building blocks to create a wide array of structurally related compounds. The synthesis of over 500 Leucettines and more than 670 Leucettinibs highlights the effectiveness of this modular approach. researchgate.netru.nl

The core scaffold, a 2-aminoimidazolin-4-one, serves as the central module. pugetsound.edu Diversity is then introduced by attaching different functional groups at specific positions, particularly at the N2 position of the amino group and the C5 position of the imidazolinone ring. For the Leucettinib series, the synthesis involved the combination of the 2-aminoimidazolin-4-one core with a library of benzothiazol-6-ylmethylene derivatives, allowing for extensive exploration of the structure-activity relationship (SAR). nih.govacs.org This plug-and-play methodology enables the rapid generation of new analogs for biological screening and optimization.

Derivatization at Key Positions for Enhanced Bioactivity

Systematic derivatization of the Leucettamine B scaffold has been crucial for enhancing the bioactivity and selectivity of its analogs. The structure-activity relationship (SAR) has been extensively studied for both Leucettines and Leucettinibs, revealing key positions for modification. pugetsound.eduru.nl

For the Leucettine family, a study of 68 derivatives identified compounds with potent inhibitory activity against DYRK1A, DYRK1B, DYRK2, CLK1, and CLK4. pugetsound.edu The optimization of these initial hits led to the development of Leucettine L41, a compound that has shown neuroprotective effects in cellular models. acs.org

The development of Leucettinibs represents a significant leap in potency, achieved through targeted derivatization. The key modification was the introduction of a benzothiazol-6-ylmethylene moiety at the C5 position of the 2-aminoimidazolin-4-one core. nih.govacs.org Further derivatization at the N2 position of this scaffold allowed for fine-tuning of the molecule's properties, leading to inhibitors with subnanomolar IC50 values against DYRK1A. researchgate.net The SAR analysis of 218 of these compounds has provided a detailed map of how different substituents at these key positions influence kinase inhibition. ru.nl For example, specific substitutions on the benzothiazole (B30560) ring were found to be critical for achieving high potency.

The table below summarizes the impact of derivatization on the inhibitory activity of selected Leucettine and Leucettinib analogs against the DYRK1A kinase.

| Compound ID | Core Scaffold | Key Derivatization | Target Kinase | IC50 (nM) |

| Leucettamine B | 2-aminoimidazolin-4-one | Natural Product | DYRK1A | Moderate |

| Leucettine L41 | 2-aminoimidazolin-4-one | Optimized substitutions | DYRK1A | Potent |

| Leucettinib-92 | 2-aminoimidazolin-4-one | N2-substitution & C5-benzothiazol-6-ylmethylene | DYRK1A | Subnanomolar |

| Leucettinib-21 | 2-aminoimidazolin-4-one | Optimized N2-substitution & C5-benzothiazol-6-ylmethylene | DYRK1A | Subnanomolar |

| iso-Leucettinibs | 2-aminoimidazolin-4-one | Isomeric form of active Leucettinibs | DYRK1A | >3-10 µM |

This table is illustrative, drawing from multiple sources describing the progression of these compound series. Specific IC50 values can vary between studies. edelris.comnih.govresearchgate.netru.nl

This systematic approach of derivatization at key positions, guided by rational design and enabled by modular synthesis, has successfully transformed a marine natural product into a family of highly potent and promising therapeutic candidates.

Synthesis of Leucettamidine

As of the current body of scientific literature, a total synthesis of Leucettamidine has not been explicitly reported. However, the synthesis of related imidazole (B134444) alkaloids from Leucetta sponges has been achieved, often employing strategies that could potentially be adapted for the synthesis of this compound. acs.org These synthetic routes typically involve the construction of the core imidazole ring followed by the introduction of various substituents.

Biological Activity of Leucettamidine

Research Findings on Leukotriene B4 Receptor Antagonism

Initial biological screening of Leucettamidine revealed its significant activity as a leukotriene B4 (LTB4) receptor antagonist. mdpi.com Leukotriene B4 is a potent lipid mediator involved in inflammatory responses. nih.govdrugbank.com By blocking the LTB4 receptor, compounds like this compound can inhibit the pro-inflammatory signaling cascade initiated by LTB4.

In a competitive binding assay, this compound was found to inhibit the binding of radiolabeled LTB4 to its receptor with a Ki (inhibition constant) value of 5.3 microM. mdpi.com This finding identified this compound as a moderately potent antagonist of the LTB4 receptor and suggested its potential as a lead compound for the development of anti-inflammatory agents.

| Compound | Leukotriene B4 Receptor Binding Affinity (Ki) |

| This compound | 5.3 µM mdpi.com |

| Leucettamine A | 1.3 µM mdpi.com |

| Leucettamine B | 100 µM mdpi.com |

Molecular and Cellular Mechanisms of Action of Leucettamidine and Its Derivatives

Kinase Inhibition and Associated Regulatory Pathways

The most extensively characterized mechanism of action for the derivatives of Leucettamidine, particularly the synthetic classes known as Leucettines and Leucettinibs, is their potent inhibition of specific protein kinase families. edelris.comnih.gov These compounds have been developed as powerful dual inhibitors of Dual-specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs), two families critically involved in cellular regulation, neurodevelopment, and disease pathogenesis. edelris.comadipogen.com

The DYRK family of kinases are unique enzymes that autophosphorylate a tyrosine residue in their activation loop but phosphorylate their external substrates on serine and threonine residues. adipogen.com The DYRK1A isoform, in particular, is a key regulator of numerous cellular processes, and its hyperactivity is implicated in neuropathologies such as Down syndrome and Alzheimer's disease. nih.gov this compound derivatives have emerged as some of the most potent inhibitors of this kinase family. edelris.comnih.gov

Leucettines and Leucettinibs function as Type I kinase inhibitors, acting in a competitive manner with adenosine triphosphate (ATP), the universal phosphate donor for kinase reactions. nih.govnih.govnih.gov This mechanism involves the inhibitor binding directly within the highly conserved ATP-binding pocket located in the catalytic domain of the kinase. nih.govnih.govnih.gov By occupying this site, the inhibitor physically blocks the entry and binding of ATP, thereby preventing the transfer of a phosphate group to downstream protein substrates and effectively halting the kinase's catalytic activity. nih.gov

Molecular modeling and co-crystallization studies have provided detailed insights into this interaction. For instance, modeling of Leucettinib-92 within the ATP-binding site of DYRK1A and analysis of Leucettine L41 have shown that these inhibitors form critical hydrogen bonds with key amino acid residues that anchor them within the pocket. acs.orgresearchgate.net These interactions often involve the backbone atoms of hinge region residues, such as Leu241, and engagement with catalytic residues like Lys188, mimicking the interactions of the adenine moiety of ATP. nih.gov

While potent inhibitors of the DYRK family, Leucettinibs exhibit a distinct specificity profile, showing preferential inhibition of certain family members over others. Extensive kinase profiling has revealed that these compounds are most potent against DYRK1A and DYRK1B. acs.org In contrast, they display significantly weaker inhibitory activity against other isoforms such as DYRK2, DYRK3, and DYRK4. acs.org This selectivity is crucial for their utility as research tools and for the development of targeted therapeutics, as it minimizes off-target effects on related kinases.

The table below presents the half-maximal inhibitory concentrations (IC50) for representative Leucettinibs against various members of the DYRK kinase family, illustrating this specificity.

| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | DYRK2 IC50 (nM) | DYRK3 IC50 (nM) |

|---|---|---|---|---|

| Leucettinib-21 | 2.4 adipogen.com | 6.7 adipogen.com | >200 | >200 |

| Leucettinib-92 | 1.2 adipogen.com | 1.8 adipogen.com | - | 19.3 adipogen.com |

| Compound 49 | 7.7 acs.org | 9.2 acs.org | >1000 acs.org | 200 acs.org |

| Compound 72 | 14.1 acs.org | 8.6 acs.org | >110 acs.org | >130 acs.org |

| Compound 98 | 6.2 acs.org | 11.4 acs.org | >120 acs.org | >230 acs.org |

In addition to their effects on the DYRK family, this compound derivatives are potent inhibitors of the cdc2-Like Kinase (CLK) family. edelris.com CLKs are dual-specificity kinases that play a critical role in the regulation of pre-messenger RNA (pre-mRNA) splicing by phosphorylating serine/arginine-rich (SR) proteins. acs.org The dual inhibition of both DYRKs and CLKs is a defining characteristic of this compound class.

The mechanism of CLK inhibition is also ATP-competitive, mirroring the mechanism for DYRKs. Co-crystallization of Leucettinib-92 with CLK1 has confirmed that the inhibitor binds within the ATP pocket. acs.org A key interaction observed in the crystal structure is a hydrogen bond formed between the nitrogen of the inhibitor's benzothiazole (B30560) ring and the backbone N-H of leucine 244 (L244) in the hinge region of the kinase, an interaction that is crucial for potent inhibition. acs.org

Similar to the DYRK family, Leucettinibs show selectivity within the CLK family, with CLK1 and CLK4 being the most sensitive targets, while CLK3 is often less affected. acs.org

| Compound | CLK1 IC50 (nM) | CLK2 IC50 (nM) | CLK3 IC50 (nM) | CLK4 IC50 (nM) |

|---|---|---|---|---|

| Leucettinib-21 | 12 | 33 | >200 | 5 |

| Compound 58 | 7.4 acs.org | 24.3 acs.org | >1000 acs.org | 8.3 acs.org |

| Compound 78 | 12.7 acs.org | - | >1000 acs.org | 4.5 acs.org |

| Compound 106 | 8.1 acs.org | - | >200 acs.org | 4.9 acs.org |

Inhibition of cdc2-Like Kinases (CLKs)

Binding Site Interactions (e.g., CLK3 ATP-Binding Pocket)

Derivatives of Leucettamine B, such as Leucettine L41, function as ATP-competitive inhibitors by directly engaging with the ATP-binding pocket of target kinases. researchgate.net Co-crystallization studies of Leucettine L41 with CLK3 have provided detailed insights into this interaction, revealing that the inhibitor binds to key amino acid residues within this catalytic site. researchgate.net Similarly, molecular modeling of Leucettinib-92, based on its co-crystal structure with the highly homologous kinase DYRK1A, further elucidates the binding mode. acs.org These analyses confirm that the binding mechanism is conserved across related kinases, characterized by specific hydrogen bonds and hydrophobic interactions that stabilize the inhibitor within the active site, thereby preventing ATP from binding and halting the phosphorylation process. The binding mode for this class of compounds is essentially identical between CLK1 and DYRK1A due to the high sequence homology in the ATP-binding pocket. acs.org

Specificity within the CLK Family (e.g., CLK1 vs. CLK4)

The derivatives of Leucettamine B exhibit marked specificity within the CLK family of kinases. Extensive testing has shown that these compounds, collectively referred to as Leucettines and Leucettinibs, are potent inhibitors of CLK1 and CLK4. acs.orgnih.gov In contrast, the CLK3 isoform is consistently less sensitive to inhibition by these compounds. acs.orgnih.gov This differential activity is attributed to the high degree of sequence identity (>85%) between CLK1 and CLK4 within their ATP-binding sites, which results in a lack of selectivity between these two isoforms for ATP-competitive inhibitors. acs.orgnih.gov The structure-activity relationship (SAR) for Leucettine derivatives is nearly identical for CLK1 and CLK4. nih.gov

| Compound | CLK1 IC₅₀ (µM) | CLK3 IC₅₀ (µM) | CLK4 IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Leucettamine B | 0.40 | 6.4 | - | nih.gov |

| Leucettine L41 | - | - | - | researchgate.net |

| Leucettinib-92 (Compound 32) | <0.001 | Least Sensitive | - | acs.org |

| Compound 179 | 0.032 | - | 0.012 | acs.org |

Cross-Reactivity with Other Kinases (e.g., GSK3, CK2, SLK)

The selectivity profile of Leucettamine B derivatives extends beyond the CLK family. Generally, these compounds show low inhibitory activity against Glycogen Synthase Kinase 3β (GSK3β), which is often among the least sensitive targets. acs.org However, certain structural modifications can introduce cross-reactivity. For instance, Leucettinib derivatives featuring an adamantane group have shown submicromolar inhibition of GSK3β. acs.org The derivative Leucettine L41 has been documented to inhibit both GSK-3α and GSK-3β with IC₅₀ values of 0.21 µM and 0.38 µM, respectively, and also demonstrates activity against Casein Kinase 2 (CK2). researchgate.net

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Leucettine L41 | GSK-3α | 0.21 | researchgate.net |

| Leucettine L41 | GSK-3β | 0.38 | researchgate.net |

| Leucettine L41 | CK2 | - | researchgate.net |

| Leucettinibs (General) | GSK3β | >2 µM | acs.org |

Cellular Regulatory Processes Affected by this compound Derivatives

The inhibition of CLK kinases by this compound analogs has profound effects on fundamental cellular processes, primarily through the disruption of protein phosphorylation events that govern gene expression.

Modulation of Alternative Pre-mRNA Splicing

A primary cellular consequence of CLK inhibition by this compound derivatives is the modulation of alternative pre-mRNA splicing. researchgate.netnih.gov CLKs are key regulators of this process, which allows for the generation of multiple distinct mRNA transcripts—and subsequently proteins—from a single gene. nih.govnih.gov By inhibiting CLK activity, compounds such as Leucettine L41 alter the selection of splice sites, thereby changing the pattern of exons included in the mature mRNA. researchgate.net This mechanism provides a direct link between kinase inhibition and the regulation of the cellular proteome.

Impact on Protein Phosphorylation Events (e.g., Serine/Arginine-Rich Proteins)

The effect of this compound derivatives on splicing is mediated by their impact on the phosphorylation of Serine/Arginine-rich (SR) proteins. researchgate.net SR proteins are essential splicing factors that are direct substrates of CLK kinases. nih.gov The phosphorylation state of SR proteins, controlled by kinases like CLKs and phosphatases, is critical for their function in the assembly of the spliceosome and the regulation of splice site selection. nih.govnih.gov Inhibition of CLKs by this compound analogs leads to a reduction in the phosphorylation of SR proteins, which is the direct molecular event that triggers changes in alternative splicing patterns. researchgate.net

Effects on Endogenous Gene Expression (e.g., CLK1, CLK4)

The regulatory effects of this compound derivatives can extend to the expression of the kinases they target. The expression of CLK isoforms is itself subject to autoregulation via alternative splicing. nih.gov Research has shown that treatment with Leucettine L41 can significantly increase the inclusion of a specific exon within the transcript of the CLK1 gene. researchgate.net This finding demonstrates a feedback mechanism where the inhibitor, by modulating the splicing machinery, can alter the expression of its own target, highlighting the complex regulatory networks in which these compounds operate.

Induction of Programmed Cell Death Pathways in Specific Cell Lines

This compound and its synthetic derivatives, particularly the Leucettine and Leucettinib families, have been investigated for their potential to induce programmed cell death, or apoptosis, in specific cell lines. This activity is largely attributed to their ability to inhibit certain protein kinases that are crucial for cell survival and proliferation. The primary target of these compounds is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in various cellular processes, including cell cycle regulation and apoptosis.

Research has demonstrated that the inhibition of DYRK1A by this compound derivatives can lead to cytotoxic effects in cancer cells. For instance, a study investigating the efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia (DS-ALL) found that Leucettinib-21 was cytotoxic to leukemia cell lines. nih.gov The study determined the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. The results showed that cell lines from a mouse model of Down syndrome (Tc1-KRASG12D) were more sensitive to the inhibitors than the wild-type counterpart (WT-KRASG12D). nih.gov

The cytotoxic effects of Leucettinib-21 and other derivatives were also confirmed in human DS-ALL cells. nih.gov These findings suggest that this compound derivatives could be potential therapeutic agents for certain types of cancer by inducing programmed cell death in malignant cells. The mechanism is thought to involve the disruption of signaling pathways that are essential for the survival of these cancer cells, which are often dependent on the activity of kinases like DYRK1A.

Table 1: Cytotoxic Effects of this compound Derivatives on Leukemia Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Leucettinib-21 | WT-KRASG12D (murine) | ~1.0 | nih.gov |

| Leucettinib-21 | Tc1-KRASG12D (murine) | ~0.5 | nih.gov |

| AM30 (derivative) | WT-KRASG12D (murine) | ~0.8 | nih.gov |

| AM30 (derivative) | Tc1-KRASG12D (murine) | ~0.4 | nih.gov |

Cellular Responses to Stress and Neuroprotection

The derivatives of this compound have shown significant promise in modulating cellular responses to stress and exerting neuroprotective effects, primarily through their inhibition of the DYRK1A kinase. researchgate.netsemanticscholar.orgnih.gov Overactivity of DYRK1A is linked to the pathology of neurodegenerative conditions such as Alzheimer's disease and the cognitive deficits associated with Down syndrome. semanticscholar.orgnih.gov Consequently, inhibitors of this kinase, like the Leucettine and Leucettinib series, have been a major focus of neuroprotection research.

One of the key cellular stress factors in neurodegenerative diseases is oxidative stress. Studies have shown that Leucettine L41 can prevent oxidative stress induced by amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease. alzdiscovery.orgnih.gov In a mouse model of Alzheimer's-like toxicity, Leucettine L41 was found to prevent Aβ-induced lipid peroxidation and the accumulation of reactive oxygen species in the hippocampus. nih.gov Furthermore, this compound abolished the expression of pro-apoptotic markers induced by Aβ, indicating a direct role in preventing stress-induced cell death. nih.gov

The neuroprotective mechanisms of this compound derivatives also involve the modulation of signaling pathways critical for neuronal survival. Leucettine L41 was observed to prevent the Aβ-induced decrease in the activation of AKT, a key pro-survival kinase, and to block the activation of glycogen synthase kinase-3β (GSK-3β), which in turn leads to a reduction in the hyperphosphorylation of the tau protein. nih.gov Tau hyperphosphorylation is another major pathological feature of Alzheimer's disease. By inhibiting DYRK1A, these compounds can thus counteract the downstream pathological effects of cellular stress.

Clinical and preclinical studies have highlighted the potential of these compounds to improve cognitive function. Leucettinib-21, a drug candidate developed from this family of compounds, has been shown to correct memory disorders in a mouse model of Down syndrome and is undergoing clinical trials for both Alzheimer's disease and Down syndrome. semanticscholar.orgnih.govedelris.comacs.org These findings underscore the therapeutic potential of targeting DYRK1A with this compound derivatives to combat cellular stress and provide neuroprotection in the context of neurodegenerative disorders.

Table 2: Neuroprotective Effects of this compound Derivatives in Preclinical Models

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Leucettine L41 | Aβ25-35-treated mice (Alzheimer's model) | Prevented memory impairments, oxidative stress, and expression of pro-apoptotic markers. | nih.gov |

| Leucettine L41 | APP/PS1 mice (Alzheimer's model) | Improved synaptic plasticity and memory. | alzdiscovery.org |

| Leucettinib-21 | Ts65Dn mice (Down syndrome model) | Corrected memory disorders. | edelris.comacs.org |

Biological Targets and Pathway Modulations in Preclinical Studies

Interplay with Intracellular Signaling Cascades

Pathways Related to Inflammation and Immune Response

Leucettamidine has demonstrated activity as an antagonist of the Leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid inflammatory mediator derived from arachidonic acid metabolism, known to act as a chemotactic agent and activator of leukocytes rndsystems.comsigmaaldrich.com. In preclinical assays, this compound exhibited moderate inhibition of LTB4 binding, with a reported inhibition constant (Ki) of 5.3 µM vulcanchem.comnih.gov. This activity is comparable to, though less potent than, the related compound Leucettamine A, which showed a Ki of 1.3 µM nih.gov. The 2-aminoimidazolone core structure has been identified as essential for LTB4 receptor binding, with its removal leading to a tenfold reduction in activity vulcanchem.com.

The engagement of LTB4 with its receptor, LTB4R1, is known to trigger downstream signaling events, including the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK1/2, as well as the PI3K/AKT pathway, and can lead to increased NF-κB activation haematologica.org. These pathways are central to the inflammatory and immune response anygenes.comfrontiersin.org. LTB4 itself is implicated in the pathogenesis of various inflammatory diseases, including asthma, psoriasis, and rheumatoid arthritis mdpi.com. The development of LTB4 receptor antagonists represents a therapeutic strategy for inflammatory disorders mdpi.com.

Signaling Networks Perturbed by Kinase Inhibition

Direct evidence linking this compound to the perturbation of signaling networks through kinase inhibition is not present in the reviewed literature. However, it is noted that kinase inhibitors, in general, are crucial tools for modulating cellular signaling networks involved in disease pathogenesis psu.edumdpi.comnih.gov. For instance, certain kinase inhibitors have been shown to affect broad cellular functions, including RNA splicing pathways psu.edu. The development of resistance to kinase inhibitors often involves compensatory prosurvival pathways within a cell's broader signaling circuitry nih.gov. While this compound's specific role in kinase inhibition or signaling network perturbation remains undocumented in the provided sources, the broader context of kinase inhibitor activity highlights the complexity of cellular signaling.

Broader Preclinical Pharmacological Activities in Biological Models

Antagonism of Leukotriene B4 Receptor Activity in Relevant Assays

This compound has been characterized for its activity in relevant assays targeting the Leukotriene B4 (LTB4) receptor. As detailed in section 6.2.1, this compound demonstrates moderate antagonism of LTB4 receptor binding, with a reported Ki of 5.3 µM vulcanchem.comnih.gov. Structure-activity relationship (SAR) studies on related compounds indicate that the 2-aminoimidazolone core is critical for LTB4 receptor binding, and modifications to the benzodioxolylmethyl groups can influence lipophilicity and target affinity vulcanchem.com.

Effects on Cell Proliferation and Apoptosis in in vitro Cancer Models

Specific research findings detailing the direct effects of this compound on cell proliferation and apoptosis within in vitro cancer models were not detailed in the provided search results. While the broader class of kinase inhibitors, to which leucettines belong, are known to influence these critical cellular processes, direct experimental data for this compound in this specific context is absent from the reviewed literature.

Generally, protein kinases are fundamental regulators of cellular functions, including proliferation and apoptosis dkfz.de. Dysregulation of these kinases is a hallmark of many diseases, particularly cancer, making them significant targets for therapeutic intervention dkfz.dereactionbiology.com. Inhibiting specific kinases can disrupt signaling pathways that promote uncontrolled cell growth or prevent programmed cell death, thereby impacting cancer cell proliferation and survival dkfz.dereactionbiology.com. However, without specific studies on this compound, its precise role in modulating cancer cell proliferation and apoptosis in vitro cannot be elaborated upon based on the available information.

Potential as Research Tools for Kinase Biology

This compound derivatives, particularly Leucettine L41, have demonstrated significant potential as research tools for investigating kinase biology due to their specific inhibitory profiles. These compounds are derived from Leucettamine B, a natural product isolated from the marine sponge Leucetta microraphis researchgate.net.

Leucettine L41 has been characterized as a potent inhibitor of several kinase families, including cdc2-like kinases (CLKs) and dual specificity, tyrosine phosphorylation regulated kinases (DYRKs) researchgate.netresearchgate.net. Structural analysis through cocrystallization with CLK3 revealed that Leucettine L41 interacts with key residues within the kinase's ATP-binding pocket researchgate.netresearchgate.net. This specific interaction allows Leucettine L41 to inhibit the phosphorylation of serine/arginine-rich proteins (SRp), which are crucial regulators of alternative pre-messenger RNA (pre-mRNA) splicing researchgate.netresearchgate.net. Consequently, Leucettine L41 has been shown to modulate alternative pre-mRNA splicing in cell-based systems, highlighting its utility in studying this fundamental biological process researchgate.netresearchgate.net.

Beyond CLKs and DYRKs, Leucettine L41 also exhibits inhibitory activity against other kinases. It inhibits GSK-3α and GSK-3β with notable potency, as indicated by its IC50 values. Furthermore, leucettines interact specifically with kinases implicated in the pathogenesis of Alzheimer's disease (AD), such as PIM1, CK2, and the lipid kinase PIKfyve researchgate.net. This specificity makes leucettines valuable pharmacological tools for dissecting kinase signaling pathways relevant to neurological disorders and other diseases characterized by aberrant pre-mRNA splicing researchgate.netresearchgate.net. The development of leucettines is thus being explored not only for their potential therapeutic applications in AD but also as essential probes for fundamental biological research into kinase function and regulation.

Selected Kinase Inhibition Data for Leucettine L41

| Kinase Target | IC50 Value |

| GSK-3α | 0.21 μM |

| GSK-3β | 0.38 μM |

Data derived from preclinical studies researchgate.net.

Advanced Research Directions and Future Perspectives

Chemoinformatic and Computational Approaches in Leflunomide Research

While specific chemoinformatic studies on Leflunomide are not extensively documented, the principles of computational chemistry and bioinformatics offer significant potential for advancing our understanding of this compound. These in silico methods can accelerate drug discovery and development by providing insights into molecular interactions and predicting the properties of novel analogs. youtube.comalliedacademies.org

Virtual screening allows for the rapid, computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govmdpi.comresearchgate.net In the context of Leflunomide, this approach could be instrumental in discovering novel analogs with improved efficacy or a more favorable side-effect profile. The primary target of Leflunomide's active metabolite, teriflunomide, is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). wikipedia.orgpatsnap.com

By utilizing the known three-dimensional structure of DHODH, virtual screening could identify new chemical entities that bind to the active site with high affinity. Furthermore, combinatorial chemistry principles can be applied to design virtual libraries of compounds based on the Leflunomide scaffold, systematically modifying different functional groups to explore the structure-activity relationship (SAR). mdpi.comrsc.org This would enable the rational design of new molecules with optimized properties.

Table 1: Potential Strategies for Virtual Screening and Library Design of Leflunomide Analogs

| Strategy | Description | Potential Outcome |

|---|---|---|

| Structure-Based Virtual Screening | Docking of large compound libraries into the crystal structure of DHODH. | Identification of novel scaffolds that can inhibit DHODH. |

| Ligand-Based Virtual Screening | Using the known structure of teriflunomide to search for compounds with similar pharmacophoric features. | Discovery of structurally diverse molecules with potential DHODH inhibitory activity. |

| Combinatorial Library Design | In silico generation of a focused library of molecules by systematically modifying the Leflunomide/teriflunomide structure. | Generation of a targeted set of novel analogs for synthesis and biological evaluation. |

| Fragment-Based Drug Design | Screening of small chemical fragments to identify those that bind to DHODH, followed by their optimization and linking to create more potent molecules. | Development of highly potent and selective DHODH inhibitors with novel chemical structures. |

Predictive modeling can be a powerful tool for understanding the molecular interactions between a drug and its target, as well as for predicting its pharmacokinetic and pharmacodynamic properties. nih.gov For Leflunomide, computational models could be developed to predict the binding affinity of novel analogs to DHODH and other potential off-targets, such as tyrosine kinases. nih.govelifesciences.org

Physiologically based pharmacokinetic (PBPK) models have already been developed for Leflunomide and its active metabolite, teriflunomide, to understand their disposition in the body. nih.govresearchgate.net These models can be further refined to predict how structural modifications might alter the absorption, distribution, metabolism, and excretion (ADME) of new analogs. A bioinformatic approach has also been used to identify the interplay of Nrf2/NF-κB signaling in Leflunomide-induced cardiotoxicity, demonstrating the utility of computational methods in understanding its biological effects. nih.gov

Integration of Omics Technologies for Mechanistic Insights

Omics technologies, such as proteomics and transcriptomics, provide a global view of the molecular changes that occur in a biological system in response to a drug. These approaches can offer profound insights into the mechanism of action of Leflunomide and help to identify biomarkers of treatment response.

Proteomics is the large-scale study of proteins, while phosphoproteomics focuses specifically on protein phosphorylation, a key post-translational modification that regulates cellular signaling. researchgate.net Although specific proteomic studies on Leflunomide are limited, these techniques hold great promise for elucidating its effects on cellular pathways. nih.gov For instance, phosphoproteomic profiling of synovial tissue from rheumatoid arthritis patients has been used to identify active signaling pathways. nih.gov

A similar approach could be applied to cells or tissues treated with Leflunomide to map the signaling cascades that are modulated by the drug. This could provide a more detailed understanding of its immunomodulatory effects beyond the inhibition of pyrimidine synthesis.

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. mit.edu Studies have already begun to explore the impact of Leflunomide on gene expression. For example, research has examined the inflammatory gene profile in early rheumatoid arthritis and how it is modulated by treatment with Leflunomide in combination with prednisone. nih.gov

Further transcriptomic analyses could identify the full spectrum of genes whose expression is altered by Leflunomide. This could reveal novel mechanisms of action and identify genetic signatures that predict a patient's response to the drug. For instance, research has investigated the interaction between a Leflunomide-response methylation site in the PON1 gene and a genetic variant in predicting treatment response. nih.govresearchgate.net

Table 2: Potential Applications of Omics Technologies in Leflunomide Research

| Omics Technology | Research Question | Potential Findings |

|---|---|---|

| Proteomics | How does Leflunomide alter the global protein expression profile in immune cells? | Identification of novel protein targets and pathways affected by Leflunomide. |

| Phosphoproteomics | Which signaling pathways are activated or inhibited by Leflunomide treatment? | Elucidation of the downstream signaling effects of DHODH and tyrosine kinase inhibition. |

| Transcriptomics | What is the global impact of Leflunomide on gene expression in target cells? | Identification of gene expression signatures associated with treatment response and side effects. |

| Metabolomics | How does Leflunomide affect the metabolic profile of cells beyond pyrimidine synthesis? | A broader understanding of the metabolic consequences of Leflunomide treatment. |

Exploration of Novel Preclinical Therapeutic Applications based on Leflunomide's Molecular Activities

The well-characterized molecular activities of Leflunomide, primarily its inhibition of DHODH and its impact on rapidly proliferating cells, have prompted the exploration of its use in a variety of diseases beyond its approved indications for rheumatoid and psoriatic arthritis. wikipedia.orgresearchgate.net

Preclinical and clinical studies have investigated the potential of Leflunomide and its active metabolite, teriflunomide, in other autoimmune diseases, certain cancers, and viral infections. tandfonline.comnih.gov For example, teriflunomide is an approved treatment for multiple sclerosis. nih.gov The antiviral properties of Leflunomide are thought to stem from its ability to inhibit viral replication by interfering with nucleocapsid tegumentation and virion assembly. wikipedia.org

Furthermore, novel drug delivery systems, such as nanoencapsulation, are being explored to enhance the therapeutic efficacy of Leflunomide and to target its delivery to specific tissues, potentially reducing systemic side effects. tandfonline.commdpi.com

Table 3: Potential Novel Preclinical Therapeutic Applications of Leflunomide

| Therapeutic Area | Rationale for Use | Supporting Evidence |

|---|---|---|

| Oncology | Inhibition of rapidly proliferating cancer cells. | Preclinical studies in various cancer models. tandfonline.com |

| Virology | Inhibition of viral replication. | Demonstrated activity against CMV, HSV1, and BK virus. wikipedia.orgtandfonline.com |

| Transplantation | Prevention of organ rejection by suppressing the immune response. | Investigated as a potential immunosuppressant in organ transplantation. nih.gov |

| Neuroinflammatory Disorders | Modulation of the immune response in the central nervous system. | Teriflunomide is approved for the treatment of multiple sclerosis. nih.gov |

Neurological Disorders (e.g., Alzheimer's Disease, Down Syndrome, Autism Spectrum Disorder)

While direct studies on Leucettamidine for neurological disorders are not yet prevalent, a significant body of research on a class of compounds derived from its structural analog, Leucettamine B, offers a compelling rationale for future investigation. These synthetic derivatives, known as Leucettines, have been identified as potent inhibitors of dual-specificity tyrosine-regulated kinase 1A (DYRK1A). researchgate.net The kinase DYRK1A is a key therapeutic target in several neurological conditions, particularly those involving tau pathology and cognitive deficits.

Alzheimer's Disease (AD): The DYRK1A enzyme is known to phosphorylate the tau protein at several residues, contributing to the formation of neurofibrillary tangles, a primary hallmark of Alzheimer's disease. researchgate.net Inhibition of DYRK1A is therefore considered a promising strategy to reduce tau hyperphosphorylation and its pathological consequences. researchgate.net Leucettines, such as Leucettine L41, have been shown to decrease tau hyperphosphorylation in vitro, highlighting the potential for this compound class in AD therapeutics. researchgate.net Future research may focus on evaluating this compound or novel derivatives for their ability to inhibit DYRK1A and modulate tau pathology in preclinical models of Alzheimer's disease.

Down Syndrome (DS): The gene for DYRK1A is located on chromosome 21, the chromosome triplicated in Down syndrome. nih.gov The resulting overexpression of DYRK1A is believed to be a major contributor to the cognitive impairments and the near-universal development of early-onset Alzheimer's disease pathology in individuals with DS. researchgate.netnih.gov The potential for DYRK1A inhibitors to correct cognitive deficits has been explored in animal models of Down syndrome, with Leucettines showing promising results in improving learning and memory. researchgate.net This strongly suggests that the Leucettamine scaffold, from which this compound originates, is a valuable starting point for developing therapies to address the neurological aspects of Down syndrome.

Autism Spectrum Disorder (ASD): The connection of this compound to Autism Spectrum Disorder is more speculative. Research into ASD has identified various underlying mechanisms, including imbalances in excitatory and inhibitory neural pathways and neuroinflammation. nih.govmdpi.comyoutube.com While some studies are exploring the use of compounds like Leucovorin, which addresses cerebral folate deficiency found in a subset of children with autism, there is no direct evidence linking this compound's known targets to ASD pathology. jarofhope.orgnih.gov Future research could explore if the modulation of kinase pathways or inflammatory mediators by this compound or its derivatives has any impact on the cellular and behavioral phenotypes observed in models of ASD.

Inflammatory Conditions

Research has provided direct evidence for this compound's potential as an anti-inflammatory agent. The compound was isolated from the Palauan sponge Leucetta microraphis and evaluated for its biological activity. researchgate.net Studies have shown that this compound exhibits significant binding activity to the leukotriene B4 (LTB4) receptor, with a reported Ki (inhibition constant) of 5.3 μM. researchgate.netresearchgate.net

The LTB4 receptor is a key mediator in the inflammatory cascade. Its activation by LTB4, a potent lipid chemoattractant, plays a crucial role in the recruitment and activation of neutrophils and other immune cells to sites of inflammation. By binding to this receptor, this compound may act as an antagonist, thereby blocking the pro-inflammatory signals mediated by LTB4. This mechanism of action suggests potential therapeutic applications in a wide range of inflammatory conditions.

Future research directions in this area include:

Confirming the antagonistic activity of this compound at the LTB4 receptor.

Evaluating its efficacy in various preclinical models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and dermatitis.

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound-based compounds for the LTB4 receptor.

Table 1: Investigated Biological Targets for this compound and Related Compounds

| Compound/Class | Direct Target | Potential Therapeutic Area | Key Findings |

| This compound | Leukotriene B4 (LTB4) Receptor | Inflammatory Conditions | Shows significant binding activity (Ki = 5.3 μM), suggesting potential antagonism of pro-inflammatory pathways. researchgate.netresearchgate.net |

| Leucettines (derived from Leucettamine B) | DYRK1A / CLK Kinases | Alzheimer's Disease, Down Syndrome, Leukemia | Inhibit DYRK1A, a kinase involved in tau phosphorylation and neuronal development. Correct cognitive deficits in animal models. researchgate.net |

Oncology (e.g., Leukemia)

The potential application of this compound in oncology is primarily inferred from the activity of the related Leucettine compounds as DYRK1A inhibitors. The DYRK1A kinase, overexpressed in Down syndrome, has been implicated not only in neurological deficits but also in the increased predisposition to certain hematological malignancies. nih.gov

Specifically, increased dosage of the DYRK1A gene is suggested to cooperate with other somatic mutations (such as in GATA1) to promote the development of myeloid leukemia of Down syndrome (ML-DS). nih.gov This connection provides a therapeutic hypothesis where the inhibition of DYRK1A could be a targeted strategy for this specific leukemia subtype. Given that Leucettines are potent DYRK1A inhibitors derived from the same natural product family as this compound, this represents a plausible, albeit unexplored, future perspective. researchgate.net

Advanced research in this domain would involve:

Screening this compound and its synthetic analogs for activity against DYRK1A and other cancer-relevant kinases.

Testing the efficacy of potent lead compounds in cell lines derived from ML-DS and other leukemias with potential DYRK1A involvement.

Investigating the potential for combination therapies, where a DYRK1A inhibitor could synergize with existing chemotherapeutic agents. news-medical.netucdavis.edu

Other Disease Areas Based on Identified Targets

The identified molecular targets for this compound and its chemical relatives suggest additional therapeutic possibilities beyond the primary areas discussed.

LTB4 Receptor-Mediated Diseases: The role of the LTB4 receptor extends to various pathologies characterized by neutrophil-dominant inflammation. This includes conditions such as severe asthma, chronic obstructive pulmonary disease (COPD), and certain cardiovascular diseases like atherosclerosis. Therefore, this compound could be investigated as a potential treatment for these disorders.

Diseases Involving DYRK/CLK Kinase Dysregulation: The Leucettine family of compounds inhibits not only DYRK1A but also other related kinases like CDC-like kinases (CLKs). researchgate.net These kinases are crucial regulators of pre-mRNA splicing. researchgate.net Abnormal splicing is a feature of numerous diseases, including various cancers and certain neurodegenerative conditions. Consequently, compounds from the Leucettamine/Leucettamidine family could be explored as modulators of RNA splicing for therapeutic benefit.

Q & A

Q. What gaps exist in current this compound research, and how can they be addressed methodologically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.